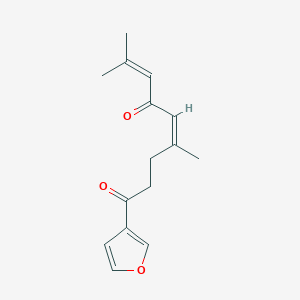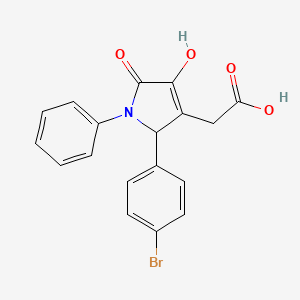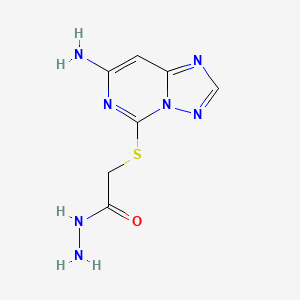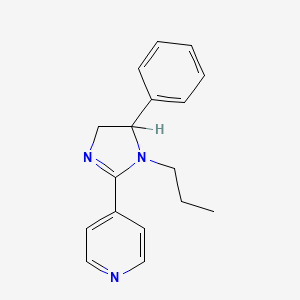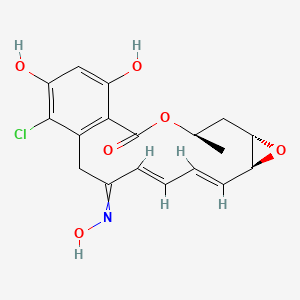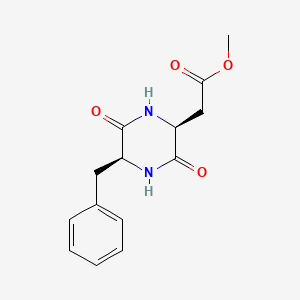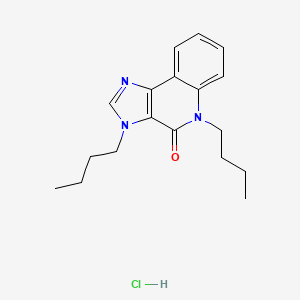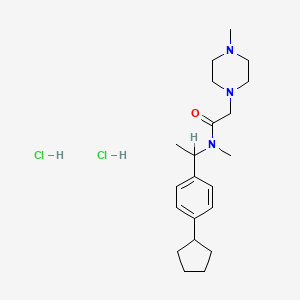
4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their applications in medicinal chemistry, particularly in the treatment of psychiatric disorders. This compound is characterized by its unique structure, which includes a thioxanthene core, a piperidine ring, and an ethanol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate involves several steps:
Formation of the Thioxanthene Core: The initial step involves the synthesis of the thioxanthene core, which is achieved by the cyclization of appropriate precursors under controlled conditions.
Chlorination: The thioxanthene core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Formation of the Piperidine Ring: The chlorinated thioxanthene is then reacted with piperidine under basic conditions to form the piperidine ring.
Introduction of the Ethanol Group:
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various thioxanthene derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects in the treatment of psychiatric disorders, particularly as an antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate involves its interaction with various molecular targets:
Serotonin Receptors: The compound binds to and inhibits serotonin receptors, modulating neurotransmitter levels.
Dopamine Receptors: It also inhibits dopamine receptors, affecting dopaminergic signaling pathways.
Muscarinic Acetylcholine Receptors: The compound interacts with muscarinic receptors, influencing cholinergic transmission.
Histamine H1 Receptors: It blocks histamine H1 receptors, contributing to its sedative effects.
Alpha1-Adrenergic Receptors: The compound inhibits alpha1-adrenergic receptors, affecting vascular tone and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Chlorprothixene: A thioxanthene derivative with similar antipsychotic properties.
Zuclopenthixol: Another thioxanthene used in the treatment of psychiatric disorders.
Flupenthixol: A related compound with antipsychotic effects.
Uniqueness
4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
94923-44-1 |
|---|---|
Molecular Formula |
C22H22ClNO5S |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[4-(2-chlorothioxanthen-9-ylidene)piperidin-1-yl]ethanol;oxalic acid |
InChI |
InChI=1S/C20H20ClNOS.C2H2O4/c21-15-5-6-19-17(13-15)20(16-3-1-2-4-18(16)24-19)14-7-9-22(10-8-14)11-12-23;3-1(4)2(5)6/h1-6,13,23H,7-12H2;(H,3,4)(H,5,6) |
InChI Key |
OAVRGVZGRZSXEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


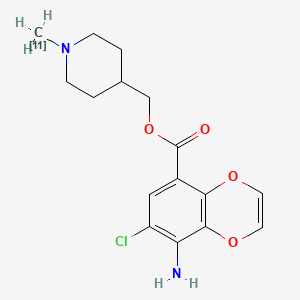
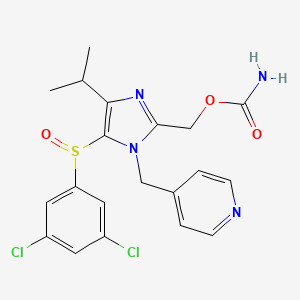
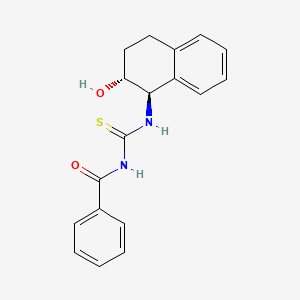
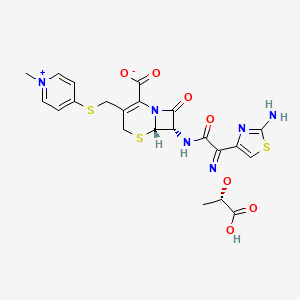

![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
